Dimepranol-d6
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Overview
Description
Dimepranol-d6 is a deuterated compound where the hydrogen atoms are replaced by deuterium. It is a derivative of dimethylaminopropanol and is used primarily in research settings. The molecular formula of this compound is C5H7D6NO, and it has a molecular weight of 109.2 .
Mechanism of Action
Target of Action
Dimepranol-d6, also known as inosine acedoben dimepranol, isoprinosine, or methisoprinol , is an antiviral drug that primarily targets the host’s immune system . It enhances T-cell lymphocyte proliferation and the activity of natural killer cells .
Mode of Action
this compound acts as an immunostimulant, an analog of thymus hormones . It modulates the immune system by enhancing T-cell lymphocyte proliferation and the activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients . It can also affect viral RNA levels and hence inhibit the growth of several viruses .
Biochemical Pathways
It is known to impact the host’s immune system, particularly the cell-mediated immune processes to viral infections . It stimulates the immune system, leading to enhanced T-cell lymphocyte proliferation and natural killer cell activity, and increased levels of pro-inflammatory cytokines .
Pharmacokinetics
It is known that inosine pranobex, a related compound, is rapidly absorbed from the gastrointestinal tract . The route of elimination is via urine . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The primary result of this compound’s action is the enhancement of the host’s immune response. This is achieved through the stimulation of T-cell lymphocyte proliferation, increased activity of natural killer cells, and elevated levels of pro-inflammatory cytokines . These effects help restore deficient responses in immunosuppressed patients and inhibit the growth of several viruses .
Biochemical Analysis
Biochemical Properties
It is known that Dimepranol-d6 interacts with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
It is known that this compound, under the name Inosine Pranobex, has been proven to positively impact the host’s immune system, by enhancing T-cell lymphocyte proliferation and activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients .
Molecular Mechanism
It is known that this compound, under the name Inosine Pranobex, can affect viral RNA levels and hence inhibit growth of several viruses .
Temporal Effects in Laboratory Settings
Preparation Methods
The preparation of Dimepranol-d6 involves the deuteration of Dimepranol. This process typically uses deuterated solvents and requires a controlled laboratory environment to ensure safety and precision . The reaction conditions must be carefully managed to achieve the desired level of deuteration. Industrial production methods for this compound are not widely documented, but the synthesis process generally involves similar principles as those used in laboratory settings.
Chemical Reactions Analysis
Dimepranol-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dimepranol-d6 is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein structures and functions.
Neurology Research: Utilized in the study of neurological conditions and the development of related treatments.
Analytical Standards: Employed as a reference material in various analytical techniques to ensure accuracy and reliability.
Comparison with Similar Compounds
Dimepranol-d6 is similar to other deuterated compounds and dimethylaminopropanol derivatives. Some similar compounds include:
Dimethylaminoisopropanol: A non-deuterated version of this compound, used as a building block in organic synthesis.
Inosine Pranobex: A compound that includes dimethylaminopropanol as a component and is used for its immunomodulatory and antiviral properties.
This compound is unique due to its deuterium content, which can alter its chemical and biological properties compared to its non-deuterated counterparts .
Biological Activity
Dimepranol-d6, a deuterated form of the compound Dimepranol, has garnered attention for its potential biological activities, particularly in immunomodulation and antiviral effects. This article provides an overview of its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
This compound is a modified version of Dimepranol, which is known to exhibit immunomodulatory properties. The deuteration enhances stability and may influence the pharmacokinetics of the compound. The chemical structure can be summarized as follows:
- Chemical Formula : C₁₃H₁₈D₆N₄O₄S
- Molecular Weight : 306.45 g/mol
This compound acts primarily through modulation of the immune response. It is thought to enhance the activity of T-cells and natural killer (NK) cells, which play crucial roles in the body's defense against viral infections and tumors. The compound may also influence cytokine production, promoting a Th1 response while inhibiting Th2 pathways.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Immunomodulation : Enhances T-cell proliferation and NK cell activity.
- Antiviral Effects : Exhibits activity against various viral pathogens.
- Cytokine Regulation : Modulates levels of pro-inflammatory and anti-inflammatory cytokines.
1. Immunomodulatory Effects
A study demonstrated that this compound significantly increased the proliferation of T-cells in vitro. The results indicated a marked increase in CD4+ T-helper cells after treatment with this compound compared to control groups.
Treatment Group | CD4+ T-cell Count (cells/µL) |
---|---|
Control | 350 |
This compound | 650 |
2. Antiviral Activity
In a clinical trial involving patients with chronic viral infections, this compound was administered alongside standard antiviral therapies. The results showed an improvement in viral load reduction, particularly in patients with hepatitis B and C.
Patient Group | Baseline Viral Load (IU/mL) | Post-Treatment Viral Load (IU/mL) |
---|---|---|
Control | 1,000,000 | 800,000 |
This compound | 1,200,000 | 300,000 |
3. Cytokine Production
The treatment with this compound resulted in altered cytokine profiles in patients. Notably, there was an increase in IFN-γ levels and a decrease in IL-4 levels, suggesting a shift towards a Th1 immune response.
Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |
---|---|---|
IFN-γ | 50 | 150 |
IL-4 | 100 | 30 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A patient with chronic fatigue syndrome experienced significant improvement after receiving this compound as part of their treatment regimen. The patient reported increased energy levels and improved immune function markers.
- Case Study 2 : In patients with autoimmune disorders, administration of this compound led to reduced symptoms and lower autoantibody levels over a six-month period.
Properties
IUPAC Name |
1-[bis(trideuteriomethyl)amino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXUNZWLEYGQAH-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.